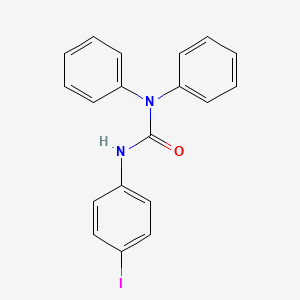![molecular formula C23H20ClN5O4S B12129338 4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12129338.png)
4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-chloro-N-{3-[4-(furan-2-carbonyl)pipérazin-1-yl]quinoxalin-2-yl}benzène-1-sulfonamide est un composé organique complexe qui présente un noyau quinoxaline, un cycle pipérazine et un fragment furane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-chloro-N-{3-[4-(furan-2-carbonyl)pipérazin-1-yl]quinoxalin-2-yl}benzène-1-sulfonamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau quinoxaline, suivie de l'introduction du cycle pipérazine et du fragment furane. L'étape finale consiste en la sulfonation du cycle benzène. Les réactifs couramment utilisés dans ces réactions comprennent des agents chlorants, des agents sulfonants et divers catalyseurs pour faciliter les réactions dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une production constante. Des mesures de contrôle qualité sont mises en œuvre pour surveiller les conditions de réaction et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-chloro-N-{3-[4-(furan-2-carbonyl)pipérazin-1-yl]quinoxalin-2-yl}benzène-1-sulfonamide subit diverses réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former des dérivés du furane.
Réduction : Le noyau quinoxaline peut être réduit dans des conditions spécifiques.
Substitution : L'atome de chlore sur le cycle benzène peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle furane peut conduire à des dérivés d'acide furane-2-carboxylique, tandis que la réduction du noyau quinoxaline peut donner des dérivés de dihydroquinoxaline.
Applications de la recherche scientifique
Le 4-chloro-N-{3-[4-(furan-2-carbonyl)pipérazin-1-yl]quinoxalin-2-yl}benzène-1-sulfonamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Investigated pour son potentiel comme sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 4-chloro-N-{3-[4-(furan-2-carbonyl)pipérazin-1-yl]quinoxalin-2-yl}benzène-1-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-chloro-N-(2-furan-2-yl-1-(3-méthoxy-propylcarbamoyl)-vinyl)-benzamide
- N-(2-(4-chloro-phényl)-1-(3-méthoxy-propylcarbamoyl)-vinyl)-benzamide
- N-(2-(2-fluoro-phényl)-1-(3-méthoxy-propylcarbamoyl)-vinyl)-4-méthyl-benzamide
Unicité
Le 4-chloro-N-{3-[4-(furan-2-carbonyl)pipérazin-1-yl]quinoxalin-2-yl}benzène-1-sulfonamide est unique en raison de sa combinaison d'un noyau quinoxaline, d'un cycle pipérazine et d'un fragment furane. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent des autres composés similaires .
Propriétés
Formule moléculaire |
C23H20ClN5O4S |
|---|---|
Poids moléculaire |
498.0 g/mol |
Nom IUPAC |
4-chloro-N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H20ClN5O4S/c24-16-7-9-17(10-8-16)34(31,32)27-21-22(26-19-5-2-1-4-18(19)25-21)28-11-13-29(14-12-28)23(30)20-6-3-15-33-20/h1-10,15H,11-14H2,(H,25,27) |
Clé InChI |
SXAPIJQLYONIMF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
![Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12129293.png)
![1-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B12129298.png)

![N-(4-chlorophenyl)-2-{(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-[(thiophen-2-ylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12129316.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide](/img/structure/B12129324.png)

![5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12129334.png)
